METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
CAS No.: 421580-09-8
Cat. No.: VC21505559
Molecular Formula: C21H16ClNO5S
Molecular Weight: 429.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421580-09-8 |
|---|---|
| Molecular Formula | C21H16ClNO5S |
| Molecular Weight | 429.9g/mol |
| IUPAC Name | methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C21H16ClNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3 |
| Standard InChI Key | MAZVFWGYDDPUAC-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
| Canonical SMILES | CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
Introduction
Synthesis
The synthesis of METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step reactions that may include:
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Formation of the Naphtho[1,2-b]furan framework
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Introduction of the sulfonamide group
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Esterification to form the final product
The synthetic pathway may involve reagents such as chlorobenzenesulfonamide and various coupling agents to facilitate the formation of the desired structure.
Biological Activity
Research into compounds similar to METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE suggests potential biological activities:
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Anticancer Activity: Compounds with similar structures have shown promise in inhibiting tumor cell proliferation.
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Mechanism of Action: The mechanism often involves interaction with specific cellular pathways crucial for cancer cell survival and proliferation.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications to the sulfonamide or naphtho[1,2-b]furan moieties can significantly affect biological efficacy.
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 10.5 | |
| Compound B | Antitumor | 8.0 | |
| Methyl Derivative | Antitumor Potential | TBD | Current Study |
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